molecular formula C20H20FN5O2S B2367703 N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921789-30-2

N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2367703
CAS No.: 921789-30-2
M. Wt: 413.47
InChI Key: PRUFYEIUESSILN-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20FN5O2S and its molecular weight is 413.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound's synthesis and structure have been a focus of several studies. For instance, Banu et al. (2013) described the synthesis of similar compounds and their molecular structure determination using spectroscopic and crystal structure analyses (Banu et al., 2013).

Antifungal and Apoptotic Effects

  • Compounds with structural similarities have demonstrated antifungal and apoptotic effects. Çavușoğlu et al. (2018) reported the synthesis of triazole-oxadiazole compounds exhibiting potent antifungal activities against various Candida species (Çavușoğlu et al., 2018).

Anticonvulsant Activity

  • Liu et al. (2016) synthesized new benztriazoles, which showed significant anticonvulsant activity in tests like the maximal electroshock (MES) test (Liu et al., 2016).

Cytotoxicity Against Cancer Cell Lines

  • Ding et al. (2012) focused on the cytotoxicity of novel compounds against human cancer cell lines, indicating potential as cancer therapeutics (Ding et al., 2012).

Angiotensin II Antagonists

  • Ashton et al. (1993) explored derivatives of triazoles as angiotensin II antagonists, with implications for cardiovascular disease treatments (Ashton et al., 1993).

Lipase and α-Glucosidase Inhibition

  • Bekircan et al. (2015) synthesized compounds from similar structures and evaluated them for lipase and α-glucosidase inhibition, relevant in metabolic disorder treatments (Bekircan et al., 2015).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2S/c1-28-17-8-6-16(7-9-17)25-10-11-26-19(25)23-24-20(26)29-13-18(27)22-12-14-2-4-15(21)5-3-14/h2-9H,10-13H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUFYEIUESSILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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